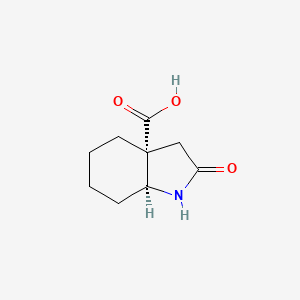

(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid

Description

The compound “(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid” is a bicyclic heterocyclic molecule featuring a fused indole scaffold with a ketone group at position 2 and a carboxylic acid substituent at position 3a. Its partially saturated hexahydroindole core confers conformational rigidity, while the stereochemistry (3Ar,7aS) influences its interactions in biological systems and synthetic applications. This compound is structurally distinct from simpler indole derivatives due to its unique substitution pattern and stereochemical arrangement, which may enhance its utility in enantioselective synthesis or as a precursor for pharmaceutical intermediates .

Properties

IUPAC Name |

(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-5-9(8(12)13)4-2-1-3-6(9)10-7/h6H,1-5H2,(H,10,11)(H,12,13)/t6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMDDKLJTIBXGL-IMTBSYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(=O)NC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CC(=O)N[C@H]2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction proceeds through a series of steps including the formation of a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, followed by decarbonylation and conversion to the desired carboxylic acid group . Another method involves the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, which is then converted through several steps to yield the target compound .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes to ensure high yield and purity. The process typically involves the use of robust reaction conditions and catalysts to facilitate the transformation of starting materials into the desired product. The use of continuous flow reactors and process intensification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid undergoes various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical versatility .

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders

Research indicates that derivatives of this compound may have potential applications in treating neurological disorders. Its structure suggests it could interact with neurotransmitter systems, potentially leading to the development of new treatments for conditions such as anxiety and depression. The compound's ability to modulate neuronal activity positions it as a candidate for further exploration in neuropharmacology .

2. Muscle Atrophy Treatment

A notable patent discusses the use of this compound in treating spinal muscular atrophy. The compound's mechanism involves inhibiting specific pathways that lead to muscle degeneration. This application highlights its potential as a therapeutic agent in combating muscle wasting diseases .

3. Angiotensin-Converting Enzyme Inhibitors

The compound serves as an important intermediate in the synthesis of angiotensin-converting enzyme inhibitors like perindopril. These inhibitors are crucial for managing hypertension and heart failure. The synthetic pathways involving (3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid are characterized by high yields and straightforward methodologies .

Synthetic Methodologies

1. Synthetic Pathways

Several synthetic routes have been developed for producing this compound. Key methods include:

- Cyclization Reactions: These reactions often involve cyclizing precursors under acidic conditions to yield the target compound efficiently.

- Hydrogenation Processes: Utilizing palladium catalysts for hydrogenation allows for selective reduction steps necessary for functionalizing the indole structure .

2. High-Yield Synthesis

The synthesis methods reported emphasize high yield and low cost. For instance, one method involves reacting specific precursors in a nonionic polar solvent under controlled temperatures to optimize yield and purity .

Case Studies

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study 1 | Evaluate efficacy in muscle atrophy | In vitro assays using cell cultures | Demonstrated significant inhibition of muscle degeneration pathways |

| Study 2 | Synthesize angiotensin-converting enzyme inhibitors | Multi-step synthesis involving cyclization and hydrogenation | Achieved high yields with minimal side products |

| Study 3 | Investigate neuropharmacological effects | Behavioral assays in animal models | Indicated potential anxiolytic effects through modulation of serotonin receptors |

Mechanism of Action

The mechanism of action of (3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a precursor for trandolapril, the compound is metabolized to its active form, trandolaprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related indole and isoindole derivatives, focusing on stereochemistry, functional groups, and applications:

Key Structural and Functional Differences

Stereochemistry :

- The target compound’s (3Ar,7aS) configuration contrasts with the (2S,3aS,7aS) stereochemistry of the octahydroindole derivative . This difference impacts molecular recognition in enzyme-binding pockets, making the target compound more suitable for specific chiral syntheses.

- Compounds like 7-chloro-3-methyl-1H-indole-2-carboxylic acid lack stereochemical complexity, reducing their utility in enantiopure drug synthesis .

The 3a-carboxylic acid substituent distinguishes it from the 2-carboxylic acid in (2S,3aS,7aS)-octahydroindole, altering acidity and solubility profiles .

Research Findings and Data Gaps

- Stereochemical Influence : Studies on similar compounds (e.g., (2S,3aS,7aS)-octahydroindole) confirm that stereochemistry dictates reactivity in cyclization and coupling reactions . The target compound’s (3Ar,7aS) configuration may enable unique reaction pathways, but experimental data are sparse.

- Thermodynamic Stability : Hexahydroindole cores generally exhibit higher stability than fully aromatic indoles, as seen in the octahydroindole derivative’s use under reflux conditions .

- Safety and Handling : While safety data for the target compound are unavailable, structurally related indole-carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) require precautions against inhalation and skin contact .

Biological Activity

(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid is a bicyclic compound with potential biological significance. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a bicyclic indole framework. Its molecular formula is with a molecular weight of approximately 183.22 g/mol. The presence of the carboxylic acid and keto groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds related to indole derivatives exhibit various biological activities including:

- Antioxidant Properties : Indole derivatives have been shown to possess antioxidant capabilities, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage due to neurotoxic agents.

- Anti-inflammatory Activity : Indole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis. For instance, it can affect the expression of BAX and BCL-2 genes which are critical in regulating apoptosis.

- Antioxidant Pathways : It may enhance the expression of Nrf2 and HO-1, which are pivotal in cellular defense against oxidative stress.

- Neuroprotective Mechanisms : By mitigating the effects of reactive oxygen species (ROS), the compound could protect against neurodegeneration.

Study 1: Neuroprotection Against Oxidative Stress

A study investigated the protective effects of this compound on neuronal cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂). Results demonstrated that treatment with this compound significantly reduced cell death and apoptosis markers compared to untreated controls.

Study 2: Anti-inflammatory Effects

In another study focused on inflammatory responses in human cell lines, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.